![molecular formula C9H7Cl3N2O2 B14693710 [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride CAS No. 31949-01-6](/img/structure/B14693710.png)
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is a chemical compound that features a dichloroaniline moiety attached to a carbamoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride precursor. One common method is the reaction of 3,4-dichloroaniline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic and corrosive nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted by other nucleophiles.
Hydrolysis: The carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Condensation: Primary or secondary amines under mild heating.
Major Products
Substitution: Various substituted anilines.
Hydrolysis: Carbamic acids.
Condensation: Ureas and related derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its reactive carbamoyl chloride group.
Medicine
Industry
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride involves its reactive carbamoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool for modifying enzymes and studying their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to its analogs, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is unique due to the presence of the carbamoyl chloride group, which imparts distinct reactivity and potential applications. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical research and industrial applications.
Eigenschaften
CAS-Nummer |
31949-01-6 |
|---|---|
Molekularformel |
C9H7Cl3N2O2 |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dichloroanilino)-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-6-2-1-5(3-7(6)11)14-8(15)4-13-9(12)16/h1-3H,4H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
RDSSSIBTTLQLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


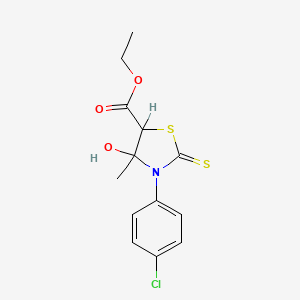

stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
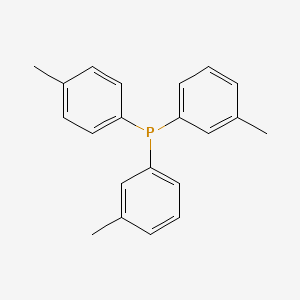
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

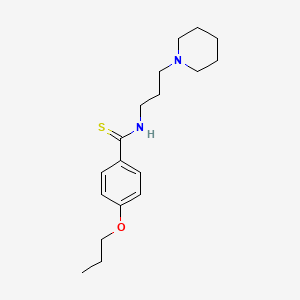
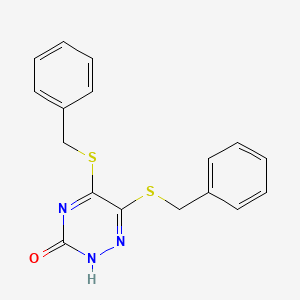
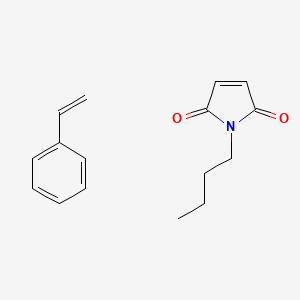
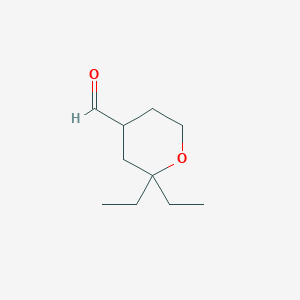
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
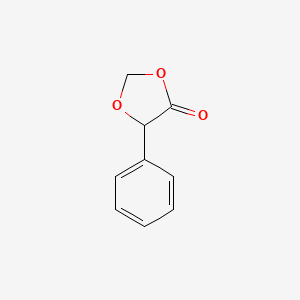
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
